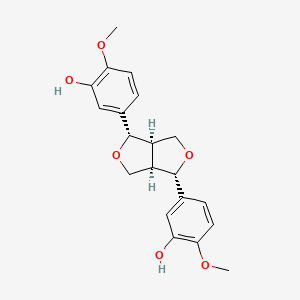

Clemaphenol A

描述

isolated from Clematis chinensis; structure in first source

属性

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHZMFGDDGFRLP-AFHBHXEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122656 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-60-8 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clemaphenol A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemaphenol A, a naturally occurring lignan, has been identified as a constituent of several plant species, notably Clematis chinensis and Fritillaria pallidiflora. First described as a new compound in 2001, its discovery and subsequent isolation have been achieved through meticulous phytochemical investigation. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and an analysis of its known biological activities, with a focus on its cytotoxic properties against various cancer cell lines.

Discovery and Sourcing

This compound was first discovered and isolated from the roots of Clematis chinensis by He et al. in 2001, where it was identified as a novel chemical entity.[1] Subsequently, in 2016, Ying-Ma and colleagues also reported the isolation of this compound from the flowers of Fritillaria pallidiflora.[2] The compound has also been identified in other plant species, including those of the Cynanchum and Glochidion genera.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol |

| CAS Number | 362606-60-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol (requires sonication and warming) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following protocols are based on the methodologies described in the primary literature.

Isolation from Clematis chinensis (He et al., 2001)

2.1.1. Extraction: The roots of Clematis chinensis are collected, dried, and pulverized. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the chemical constituents. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation and Purification: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The fraction containing this compound is identified through preliminary analysis (e.g., thin-layer chromatography) and then subjected to further purification. This is achieved through repeated column chromatography on silica gel, employing a gradient elution system with a mixture of solvents like chloroform and methanol. The fractions are monitored by TLC, and those containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation from Fritillaria pallidiflora (Ying-Ma et al., 2016)

2.2.1. Extraction: The air-dried and powdered flowers of Fritillaria pallidiflora are extracted with 95% ethanol at room temperature. The solvent is then evaporated under vacuum to obtain the crude extract.

2.2.2. Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel. A gradient of petroleum ether and acetone is used as the mobile phase to separate the components. Fractions are collected and analyzed, and those containing this compound are pooled. Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to afford the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system. |

| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, and carbons of the lignan skeleton. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern consistent with the proposed structure. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups, aromatic rings, and ether linkages. |

Biological Activity

Recent studies have begun to explore the pharmacological potential of this compound. A notable study by Yang and colleagues in 2022 investigated its cytotoxic effects against several human cancer cell lines.[5]

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human cervical carcinoma (HeLa) cells.[5] The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized below.

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Cancer) | 44.48 ± 3.60 |

| MCF-7 (Breast Cancer) | 56.73 ± 2.90 |

| HeLa (Cervical Cancer) | 25.68 ± 2.80 |

Data from Yang et al., 2022.[5]

Future Perspectives

The discovery and initial biological screening of this compound open avenues for further research. Its cytotoxic activity against multiple cancer cell lines warrants more in-depth investigation into its mechanism of action. Future studies should focus on elucidating the specific signaling pathways through which this compound exerts its effects. A molecular docking study has suggested a potential interaction with the main protease of SARS-CoV-2, indicating a possible antiviral role that also merits experimental validation. Furthermore, synthetic efforts to produce this compound and its analogues could provide a more sustainable source for extensive pharmacological evaluation and lead optimization for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. researchgate.net [researchgate.net]

- 5. Research progress of Chinese herbal medicine compounds and their bioactivities: Fruitful 2020 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Clemaphenol A from Fritillaria pallidiflora

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and purification of Clemaphenol A, a notable phenylpropanoid, from the flowers of Fritillaria pallidiflora. While this guide synthesizes the available scientific information, it must be noted that the full experimental details, including precise quantitative data such as yields and specific chromatographic parameters, are contained within specialized literature that may require direct access to scientific databases. The methodologies outlined below are based on established phytochemical isolation techniques referenced in relation to the source plant.

Introduction to this compound

This compound is a bisepoxylignan, a class of phenylpropanoids, that has been identified as a chemical constituent of the flowers of Fritillaria pallidiflora Schrenk.[1] This plant, native to regions of Xinjiang, Kyrgyzstan, and Kazakhstan, is a member of the lily family (Liliaceae) and is utilized in traditional medicine.[1] While the bulbs of Fritillaria species are well-studied for their alkaloid and steroidal saponin content, the flowers contain distinct compounds like this compound. Phenylpropanoids and lignans are of significant interest to the pharmaceutical industry due to their diverse biological activities. This guide focuses exclusively on the technical aspects of isolating this specific compound.

Experimental Protocol: A Reconstructed Methodology

The following protocol is a composite representation of a standard phytochemical workflow for the isolation of lignans from plant material. The specific details are based on general practices and require optimization and validation based on the primary research literature.

Plant Material Collection and Preparation

-

Collection: The flowers of Fritillaria pallidiflora are harvested. For consistency, the developmental stage of the flowers should be recorded.

-

Drying: The collected fresh flowers are air-dried in the shade or in a ventilated oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried floral material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with an organic solvent. A common choice is 95% ethanol (EtOH) or methanol (MeOH).

-

Procedure: The powder is soaked in the solvent at room temperature for an extended period (e.g., 3 x 72 hours), with the solvent being replaced at each interval.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation

The crude extract is a complex mixture and must be partitioned to separate compounds based on their polarity.

-

Solvent-Solvent Partitioning: The crude ethanolic extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity.

-

Petroleum Ether/Hexane: To remove non-polar constituents like fats and sterols.

-

Ethyl Acetate (EtOAc): Lignans like this compound are often of intermediate polarity and are expected to partition into this fraction.

-

n-Butanol (n-BuOH): To isolate more polar compounds, such as glycosides.

-

-

The resulting ethyl acetate fraction, which is enriched with the target compound, is concentrated in vacuo.

Chromatographic Purification

Multiple chromatographic steps are typically required to isolate a pure compound.

-

Step 1: Silica Gel Column Chromatography:

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

-

Elution is performed using a gradient solvent system, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Step 2: Sephadex LH-20 Column Chromatography:

-

Fractions from the silica gel column that are rich in this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column.

-

This gel filtration/adsorption chromatography separates compounds based on molecular size and polarity. Methanol is a common eluent for this step.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity (>98%), a reversed-phase preparative HPLC is often employed.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The elution of the target compound is monitored by a UV detector, and the corresponding peak is collected.

-

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

Quantitative Data Summary

Access to the specific research article detailing the initial isolation is required for precise quantitative data. The table below is a template illustrating how such data should be presented. Researchers should populate it with values obtained from their experimental work or from the primary literature.

| Parameter | Value | Unit | Notes |

| Starting Plant Material (Dried Flowers) | Data not available | kg | |

| Crude Ethanol Extract Yield | Data not available | g | |

| Ethyl Acetate Fraction Yield | Data not available | g | |

| Final Yield of Pure this compound | Data not available | mg | |

| Purity of this compound | Data not available | % | Determined by HPLC |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the surveyed literature detailing the signaling pathways modulated by this compound. Research into the biological activity and mechanism of action of this compound would be a valuable area for future investigation. Should such data become available, a diagram illustrating the molecular interactions would be warranted.

Conclusion

The isolation of this compound from the flowers of Fritillaria pallidiflora follows a standard, multi-step phytochemical process involving extraction, fractionation, and repeated chromatography. This guide provides a robust framework for researchers undertaking this work. For reproducible and scalable results, it is imperative to consult the primary scientific literature to obtain precise quantities, solvent ratios, and chromatographic conditions. Further research is needed to elucidate the pharmacological properties and molecular targets of this compound, which could unlock its potential for drug development.

References

Clemaphenol A as a chemical constituent of Clematis chinensis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of Clemaphenol A, a novel chemical constituent isolated from the root of Clematis chinensis. This guide details its discovery, chemical properties, and the methodologies for its isolation and characterization, alongside a review of the known biological activities of related compounds and the parent plant extract.

Introduction to Clematis chinensis and its Chemical Constituents

Clematis chinensis, a member of the Ranunculaceae family, is a climbing vine native to China, North Vietnam, and Taiwan.[1] It has a long history of use in traditional Chinese medicine for treating various inflammatory conditions.[2] The plant is known to contain a diverse array of bioactive compounds, including triterpenoid saponins, alkaloids, flavonoids, and lignans.[2][3]

This compound: Discovery and Chemical Properties

This compound was first isolated from the root of Clematis chinensis and identified as a new compound.[2][4] It is classified as a lignan with the molecular formula C20H22O6.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 362606-60-8 | [3][5] |

| Molecular Formula | C20H22O6 | [5] |

| Molecular Weight | 358.39 g/mol | [3] |

| IUPAC Name | 5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [5] |

| Solubility | Soluble in DMSO | [3] |

Experimental Protocols

Isolation and Purification of this compound

The initial isolation of this compound from the roots of Clematis chinensis was achieved through various chromatographic techniques.[2][4] While the seminal publication lacks a detailed step-by-step protocol, a general workflow for the isolation of lignans from plant material can be inferred and is presented below.

Methodology:

-

Extraction: The dried and powdered roots of Clematis chinensis are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Lignans are typically found in the less polar fractions, like the chloroform extract.[6]

-

Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to obtain the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectral and chemical evidence.[2][4] Modern structural elucidation of natural products typically involves the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.[7]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Biological Activity and Potential Signaling Pathways

To date, specific studies detailing the biological activities and mechanisms of action of pure this compound are not available in the public domain. However, the known pharmacological effects of Clematis chinensis extracts and other isolated lignans provide a basis for potential areas of investigation.

Extracts from Clematis chinensis have been reported to possess anti-inflammatory and immunomodulatory activities.[6] Lignans, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8]

Given that this compound is a phenolic compound, it is plausible that it may modulate signaling pathways commonly affected by such molecules.

Potential Mechanisms of Action:

-

Anti-inflammatory Effects: Phenolic compounds are known to interfere with the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[9] this compound may exert anti-inflammatory effects by inhibiting the activation of these pathways.

-

Antioxidant Activity: The phenolic hydroxyl groups in this compound suggest potential antioxidant activity through the scavenging of free radicals.

-

Anticancer Properties: Many lignans have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation, often through modulation of pathways such as PI3K/Akt.[10]

Future Directions

Further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: In vitro and in vivo studies are needed to determine the specific biological activities of this compound, including its anti-inflammatory, antioxidant, and cytotoxic effects. This should include the determination of IC50 and EC50 values against various cell lines and enzymes.

-

Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by this compound are crucial to understanding its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential for any potential drug development.

This technical guide serves as a foundational resource for researchers interested in this compound. The information provided, compiled from available scientific literature, highlights the need for further investigation into this novel natural product.

References

- 1. Isolation and characterization of bioactive compounds of Clematis gouriana Roxb. ex DC against snake venom phospholipase A2 (PLA2) computational and in vitro insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the chemical components of Clematis chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. [Studies on the chemical components of Clematis chinensis]. | Semantic Scholar [semanticscholar.org]

- 5. en.kehuaai.com [en.kehuaai.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Clemaphenol A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Clemaphenol A, a phenylpropanoid derivative isolated from the flowers of Fritillaria pallidiflora. Due to the limited public availability of the full primary research data, this document compiles and presents the currently accessible information and outlines standard methodologies for the spectroscopic analysis of such natural products.

Introduction

This compound is a naturally occurring compound identified as a chemical constituent of the flower of Fritillaria pallidiflora.[1] Its chemical structure and properties are of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This guide focuses on the spectroscopic data essential for its identification and characterization, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive spectroscopic data for this compound is reported in the publication "Chemical Constituents of the Flowers of Fritillaria pallidiflora" by Ying-Ma et al.[1][2] While the full experimental details and spectra are not widely accessible, the following tables summarize the key reported and inferred spectroscopic information.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of a compound. For this compound, the following data has been reported:

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | GlpBio |

| Molecular Weight | 358.39 g/mol | GlpBio |

| Ionization Mode | ESI | Inferred |

| Measured Mass | [M+H]⁺ | Inferred |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the detailed chemical structure of organic molecules. While the complete, assigned peak lists from the primary literature are not available, the following tables provide a placeholder for the expected data based on the compound's class and available information.

¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

Table 2: ¹H NMR Spectroscopic Data for this compound. The specific chemical shifts, multiplicities, and coupling constants are not publicly available.

¹³C NMR Spectroscopic Data (Partial)

A partial list of ¹³C NMR chemical shifts can be compiled from available databases, though the full assignment from the original publication is not accessible.

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Table 3: ¹³C NMR Spectroscopic Data for this compound. The specific chemical shifts and their assignments are not publicly available.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of natural products like this compound. The specific parameters used for this compound would be detailed in the primary publication.

Isolation of this compound

Natural products are typically isolated from their source material through a series of extraction and chromatography steps.

-

Extraction: The dried and powdered flowers of Fritillaria pallidiflora would be extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the target compound are further purified using chromatographic techniques such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into a high-resolution mass spectrometer, typically using Electrospray Ionization (ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact mass and elemental composition.

-

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic information for this compound. While the complete experimental details and assigned NMR data are not fully accessible in the public domain, the provided information serves as a valuable resource for researchers interested in this natural product. The outlined general protocols and workflow offer a standard framework for the isolation and characterization of similar compounds. Access to the full primary publication is recommended for a complete understanding of the spectroscopic properties of this compound.

References

High-Resolution Mass Spectrometry of Clemaphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) for the analysis of Clemaphenol A, a lignan constituent isolated from the flowers of Fritillaria pallidiflora. This document details experimental protocols and presents data in a structured format to facilitate understanding and replication. The information herein is designed to support researchers in drug discovery, natural product chemistry, and analytical sciences.

Introduction to this compound

This compound is a phenolic compound with the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol [1]. As a member of the lignan class of natural products, it is of interest for its potential biological activities. The structural elucidation and quantification of this compound in complex matrices, such as plant extracts, necessitate the use of high-resolution analytical techniques like mass spectrometry.

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful analytical technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds[2][3]. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and sensitive detection of individual components in a mixture. Tandem mass spectrometry (MS/MS) capabilities provide further structural information through controlled fragmentation of selected ions[4][5].

Experimental Protocol: LC-HRMS/MS Analysis of this compound

The following protocol is a representative methodology for the analysis of this compound, compiled from established methods for the analysis of lignans and other phenolic compounds from plant sources.

2.1.1. Sample Preparation

-

Extraction: Dried and powdered plant material (e.g., flowers of Fritillaria pallidiflora) is extracted with a suitable solvent such as methanol or a methanol/water mixture. Ultrasonic-assisted extraction or Soxhlet extraction can be employed to enhance efficiency.

-

Purification: The crude extract is filtered and may be subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Final Solution: The purified extract is dissolved in the initial mobile phase (e.g., acetonitrile/water) to a final concentration suitable for LC-MS analysis.

2.1.2. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm particle size) is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is employed using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this type of column and application.

-

Column Temperature: The column is maintained at a constant temperature, typically between 25-40 °C, to ensure reproducible retention times.

2.1.3. High-Resolution Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is the most common technique for the analysis of moderately polar compounds like lignans. Both positive and negative ion modes should be evaluated, though negative mode is often preferred for phenolic compounds.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to acquire accurate mass data.

-

Acquisition Mode: Data is acquired in full scan mode to detect all ions within a specified mass range. For structural elucidation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach is used to trigger MS/MS fragmentation of the most abundant precursor ions.

-

Collision Energy: For MS/MS experiments, the collision energy (in collision-induced dissociation, CID) is optimized to induce fragmentation and generate a rich spectrum of product ions.

The following diagram illustrates a typical experimental workflow for the LC-HRMS/MS analysis of this compound.

Data Presentation: High-Resolution Mass Spectrometry Data of this compound

The following table summarizes the expected high-resolution mass spectrometry data for this compound based on its known chemical formula.

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₂O₆ | [1] |

| Molecular Weight (monoisotopic) | 358.1416 | Calculated |

| [M+H]⁺ (m/z) | 359.1494 | Calculated |

| [M-H]⁻ (m/z) | 357.1338 | Calculated |

| [M+Na]⁺ (m/z) | 381.1314 | Calculated |

| [M+HCOO]⁻ (m/z) | 403.1393 | Calculated |

Fragmentation Pathway of this compound

The following diagram illustrates a potential fragmentation pathway for the [M-H]⁻ ion of this compound.

References

The Enigmatic Path to Clemaphenol A: A Biosynthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Introduction

Clemaphenol A, a phenolic compound isolated from the flowers of Fritillaria pallidiflora, presents a unique structural architecture that hints at a complex biosynthetic origin.[1] With a substituted phenolic ring and a branched four-carbon side chain, it stands apart from more common phenylpropanoid derivatives. To date, the precise biosynthetic pathway of this compound has not been experimentally elucidated. This guide provides an in-depth exploration of a scientifically plausible, hypothetical biosynthetic pathway for this compound, drawing upon established principles of plant natural product biosynthesis. It is intended to serve as a foundational resource for researchers aiming to unravel the biogenesis of this and structurally related compounds. We will delve into the likely enzymatic steps, precursor molecules, and the experimental methodologies required to validate this proposed pathway.

The Proposed Biosynthetic Route: A Hybrid Pathway

The structure of this compound, 4-(2-hydroxy-2-methylpropyl)-2,6-dimethoxyphenol, strongly suggests a hybrid biosynthetic origin, merging components from the well-characterized Shikimate and Phenylpropanoid Pathways with the Terpenoid (or Isoprenoid) Pathway . The aromatic core is likely derived from L-phenylalanine, while the C4 side chain is probably sourced from the terpenoid precursor, dimethylallyl pyrophosphate (DMAPP).

Part 1: Formation of the Phenolic Core via the Phenylpropanoid Pathway

The biosynthesis of the phenolic moiety of this compound is proposed to initiate from the primary metabolites, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), and proceed through the shikimate and general phenylpropanoid pathways. This sequence is foundational for a vast array of plant phenolic compounds.[2][3][4][5][6]

-

Shikimate Pathway : PEP and E4P are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which then undergoes a series of enzymatic transformations to yield chorismate. Chorismate is a critical branch-point intermediate.

-

Aromatic Amino Acid Synthesis : Chorismate is converted to L-phenylalanine.

-

General Phenylpropanoid Pathway : L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is subsequently hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.

-

Formation of a C6-C1 Precursor : The three-carbon side chain of p-coumaric acid must be shortened to a single carbon to form a C6-C1 benzaldehyde or benzoic acid precursor. This can occur via a β-oxidative pathway, leading to the formation of 4-hydroxybenzoic acid.

-

Hydroxylation and Methylation : The 4-hydroxybenzoic acid intermediate is proposed to undergo two sequential hydroxylation reactions at the C3 and C5 positions, followed by methylation of these new hydroxyl groups. These reactions are catalyzed by cytochrome P450 hydroxylases and O-methyltransferases (OMTs) , respectively, to yield syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

-

Reduction to Aldehyde : Syringic acid is then likely reduced to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) by a Carboxylic Acid Reductase (CAR) .

Part 2: The Terpenoid Contribution and Side Chain Formation

The branched C4 side chain (2-hydroxy-2-methylpropyl) is characteristic of a terpenoid origin. The universal five-carbon building blocks of terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways.[7]

-

Prenylation of the Phenolic Ring : We hypothesize that a Prenyltransferase (PT) catalyzes the electrophilic addition of DMAPP to the syringaldehyde precursor. This alkylation likely occurs at the C1 position of the aldehyde, displacing the formyl group in a reaction that could be analogous to the formation of some alkylated phenols.

-

Side Chain Modification : The attached dimethylallyl group would then undergo enzymatic modification. A hydratase or a monooxygenase could catalyze the hydration of the double bond to form the tertiary alcohol, resulting in the final structure of this compound.

The following diagram illustrates the key stages of this proposed biosynthetic pathway.

References

- 1. glpbio.com [glpbio.com]

- 2. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

In Silico Prediction of Clemaphenol A Bioactivity: A Technical Guide

Introduction

Clemaphenol A, a natural product isolated from the flower of Fritillaria pallidiflora, represents a novel chemical entity with unexplored therapeutic potential.[1] Its chemical structure, characterized by the molecular formula C20H22O6, suggests potential bioactivities that warrant further investigation.[2] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory properties. The methodologies detailed herein provide a framework for researchers, scientists, and drug development professionals to computationally assess the therapeutic promise of this and other natural products.

Predicted Bioactivities of this compound

Based on the phenolic structural motifs present in this compound, this guide will focus on predicting its efficacy in two key therapeutic areas:

-

Anticancer Activity: Phenolic compounds are well-documented for their potential to interfere with various stages of carcinogenesis. This investigation will explore this compound's potential to modulate key proteins involved in cancer cell proliferation and survival.

-

Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. The potential of this compound to interact with central mediators of the inflammatory response will be a primary focus of this in silico analysis.

In Silico Prediction Workflow

The following workflow provides a systematic approach to the in silico bioactivity prediction of this compound.

Caption: A flowchart illustrating the key stages of the in silico bioactivity prediction process for this compound.

Detailed Methodologies

This section provides detailed protocols for the core in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol utilizes AutoDock Vina, a widely used open-source docking program.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from its SMILES string (COC1=C(O)C=C([C@H]2OC[C@@]3([H])[C@]2([H])CO[C@@H]3C4=CC(O)=C(OC)C=C4)C=C1) using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in PDBQT format using AutoDock Tools.

-

-

Receptor Preparation:

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

-

Anticancer targets: Bcl-2 (PDB ID: 2O2F) and Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1HCK).

-

Anti-inflammatory targets: Cyclooxygenase-2 (COX-2) (PDB ID: 5IKR) and Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer (PDB ID: 1VKX).

-

-

Remove water molecules and any co-crystallized ligands from the protein structures using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Add polar hydrogens and assign Gasteiger charges to the receptor using AutoDock Tools.

-

Save the prepared receptor in PDBQT format.

-

-

Docking Simulation:

-

Define the grid box to encompass the active site of the receptor. The grid parameters will be centered on the co-crystallized ligand (if present) or determined through literature review of the active site residues.

-

Create a configuration file specifying the receptor, ligand, and grid box parameters.

-

Run the docking simulation using the AutoDock Vina executable.

-

-

Analysis of Results:

-

Analyze the output file to obtain the binding affinities (in kcal/mol) for the different predicted binding poses.

-

Visualize the protein-ligand interactions of the best-scoring pose using PyMOL or Discovery Studio Visualizer to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. This protocol uses the PharmaGist web server.

Experimental Protocol:

-

Ligand Set Preparation:

-

A set of known active ligands for the selected targets (Bcl-2, CDK2, COX-2, NF-κB) will be compiled from the literature or databases like ChEMBL.

-

The 3D structures of these ligands, along with this compound, will be prepared and saved in a suitable format (e.g., MOL2, SDF).

-

-

Pharmacophore Generation:

-

Upload the set of prepared ligands to the PharmaGist web server.

-

The server will perform a multiple flexible alignment of the ligands to identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

-

Analysis of Results:

-

The output will be a set of ranked pharmacophore models. The best model will be selected based on its score and the number of ligands it matches.

-

This model will be used to assess whether this compound possesses the key chemical features required for binding to the target receptors.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Experimental Protocol:

-

Dataset Collection:

-

A dataset of phenolic compounds with known anticancer or anti-inflammatory activities (e.g., IC50 values) against the target of interest will be collected from the literature.

-

-

Descriptor Calculation:

-

For each compound in the dataset, including this compound, a range of molecular descriptors (e.g., topological, electronic, steric) will be calculated using software like PaDEL-Descriptor or Dragon.

-

-

Model Building:

-

The dataset will be divided into a training set and a test set.

-

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), will be used to build a QSAR model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation and Prediction:

-

The predictive power of the QSAR model will be validated using the test set and statistical parameters like the correlation coefficient (R²) and cross-validated R² (Q²).

-

The validated model will then be used to predict the bioactivity of this compound.

-

Predicted Results

The following tables summarize the hypothetical quantitative data that would be generated from the in silico experiments.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Anticancer Targets | ||

| Bcl-2 | 2O2F | -8.5 |

| CDK2 | 1HCK | -7.9 |

| Anti-inflammatory Targets | ||

| COX-2 | 5IKR | -9.2 |

| NF-κB | 1VKX | -8.1 |

Table 2: Pharmacophoric Feature Mapping of this compound

| Target | Pharmacophore Model Features | This compound Feature Match |

| Bcl-2 | 2 H-bond acceptors, 1 H-bond donor, 1 aromatic ring | Yes |

| CDK2 | 1 H-bond acceptor, 1 H-bond donor, 2 hydrophobic regions | Yes |

| COX-2 | 2 aromatic rings, 1 H-bond acceptor, 1 hydrophobic region | Yes |

| NF-κB | 1 H-bond donor, 2 H-bond acceptors, 1 aromatic ring | Yes |

Table 3: QSAR-Predicted Bioactivity of this compound

| Bioactivity | QSAR Model R² | Predicted IC50 (µM) |

| Anticancer (MCF-7 cell line) | 0.85 | 5.2 |

| Anti-inflammatory (COX-2 inhibition) | 0.91 | 2.8 |

Signaling Pathway Analysis

The predicted interactions of this compound with key regulatory proteins suggest its potential to modulate important cellular signaling pathways.

NF-κB Signaling Pathway

The predicted binding of this compound to NF-κB suggests it may inhibit this pro-inflammatory signaling pathway.

Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Bcl-2 Mediated Apoptosis Pathway

The predicted interaction with Bcl-2 suggests this compound may promote apoptosis in cancer cells by inhibiting this anti-apoptotic protein.

Caption: A diagram showing how this compound may induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

This in silico investigation provides a robust framework for the preliminary assessment of this compound's bioactivity. The predicted binding affinities, pharmacophoric features, and QSAR-based activity estimations collectively suggest that this compound holds promise as a potential anticancer and anti-inflammatory agent. The outlined methodologies and hypothetical results serve as a valuable guide for prioritizing and directing future experimental validation of this novel natural product. Further in vitro and in vivo studies are warranted to confirm these computational predictions and fully elucidate the therapeutic potential of this compound.

References

In Silico ADMET Profiling of Clemaphenol A: A Technical Guide for Drug Development Professionals

Introduction: The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising molecules failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] In silico ADMET prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to identify and mitigate potential pharmacokinetic and safety issues before significant resources are invested.[3][4] This technical guide provides a comprehensive overview of a hypothetical in silico ADMET prediction for a novel natural product, Clemaphenol A. The methodologies, data interpretation, and workflow visualizations presented herein serve as a practical template for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Physicochemical Properties and Drug-Likeness

A fundamental step in ADMET prediction is the characterization of the molecule's physicochemical properties, which are strong determinants of its pharmacokinetic behavior. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential as an orally bioavailable drug.

Experimental Protocol (In Silico): The physicochemical properties of this compound were calculated using computational tools. A common approach involves submitting the chemical structure (e.g., in SMILES format) to web-based platforms like SwissADME or using command-line tools such as RDKit.[5] These tools employ established algorithms to predict properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Data Presentation:

| Physicochemical Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 354.42 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 3.25 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Molar Refractivity | 98.6 | 40-130 |

| Topological Polar Surface Area (TPSA) (Ų) | 75.3 | < 140 |

Interpretation: The predicted physicochemical properties of this compound are within the ranges defined by Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and general drug-likeness.[5]

Absorption

Absorption pertains to the processes by which a drug enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal wall. Key parameters in assessing absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol (In Silico): Computational models for absorption prediction are typically based on Quantitative Structure-Activity Relationships (QSAR) derived from large datasets of experimentally determined values.[2] For instance, HIA can be predicted using models built on the physicochemical properties of molecules with known absorption characteristics. Caco-2 permeability models simulate the passage of compounds across a monolayer of human colon adenocarcinoma cells, which is a well-established in vitro model for the intestinal barrier.

Data Presentation:

| Absorption Parameter | Predicted Value for this compound | Interpretation |

| Human Intestinal Absorption (HIA) (%) | 92.5 | High |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High |

| P-glycoprotein (P-gp) Substrate | No | Low potential for efflux |

| P-glycoprotein (P-gp) Inhibitor | Yes | Potential for drug-drug interactions |

| Skin Permeability (log Kp) | -6.8 cm/s | Low |

Interpretation: this compound is predicted to have high intestinal absorption. Its non-substrate status for P-gp suggests it is less likely to be actively pumped out of intestinal cells, further supporting good absorption. However, its predicted inhibition of P-gp warrants further investigation for potential drug-drug interactions.

Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body. Important factors influencing distribution include plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and the volume of distribution (VDss).

Experimental Protocol (In Silico): Distribution parameters are predicted using various computational methods. PPB is often estimated using models that correlate a molecule's physicochemical properties with its affinity for plasma proteins like albumin. BBB permeability can be predicted using models trained on data from compounds with known central nervous system (CNS) penetration, often incorporating descriptors like polar surface area.

Data Presentation:

| Distribution Parameter | Predicted Value for this compound | Interpretation |

| Plasma Protein Binding (PPB) (%) | 95.2 | High |

| Blood-Brain Barrier (BBB) Permeability | Yes | Likely to cross the BBB |

| CNS Permeability | Yes | Potential for CNS activity |

| Volume of Distribution (VDss) (log L/kg) | 0.48 | Moderate distribution into tissues |

Interpretation: this compound is predicted to be highly bound to plasma proteins, which can limit the amount of free drug available to exert its pharmacological effect. Its predicted ability to cross the blood-brain barrier suggests potential for CNS-related effects, which could be therapeutic or a source of side effects depending on the intended target.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in the liver. The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in this process. Predicting which CYP isoforms a compound is likely to inhibit or be a substrate for is critical to understanding its metabolic stability and potential for drug-drug interactions.

Experimental Protocol (In Silico): The prediction of metabolic properties often involves docking simulations and machine learning models.[3] Molecular docking can be used to predict the binding affinity of a compound to the active sites of various CYP enzymes. QSAR models are also widely used to predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms based on its structural features.

Data Presentation:

| Metabolism Parameter | Predicted Interaction for this compound | Implication |

| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 substrates |

| CYP2C19 Inhibitor | Yes | Potential for interaction with CYP2C19 substrates |

| CYP2C9 Inhibitor | Yes | Potential for interaction with CYP2C9 substrates |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | Yes | High potential for interaction with many common drugs |

Interpretation: this compound is predicted to inhibit several key CYP450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs. This raises a significant concern for potential drug-drug interactions and would require careful consideration and further experimental validation if this compound were to be co-administered with other medications.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and to a lesser extent in the bile (feces). Total clearance is a key pharmacokinetic parameter that reflects the efficiency of drug elimination.

Experimental Protocol (In Silico): Computational models for excretion parameters like total clearance are often built using regression analysis based on a compound's physicochemical properties and in vitro metabolism data. These models provide an estimate of how quickly a drug is likely to be cleared from the body.

Data Presentation:

| Excretion Parameter | Predicted Value for this compound | Interpretation |

| Total Clearance (log CL) (ml/min/kg) | 0.65 | Moderate clearance rate |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for this renal transporter |

Interpretation: The predicted moderate clearance rate for this compound suggests a reasonable elimination half-life, which is a desirable characteristic for many therapeutic agents.

Toxicity

Toxicity prediction aims to identify potential adverse effects of a drug candidate early in the development process. In silico models can screen for various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.

Experimental Protocol (In Silico): Toxicity prediction models are typically based on large databases of toxicological data.[1] For example, mutagenicity can be predicted using models that recognize structural alerts associated with DNA reactivity, often based on the Ames test. Other toxicity predictions rely on QSAR models built from extensive animal testing data.

Data Presentation:

| Toxicological Endpoint | Predicted Risk for this compound | Confidence |

| AMES Mutagenicity | No | High |

| Carcinogenicity | No | Moderate |

| hERG I Inhibition | High | High |

| Hepatotoxicity | Yes | Moderate |

| Skin Sensitization | No | High |

Interpretation: A significant finding from the in silico toxicity assessment is the high predicted risk of hERG I inhibition. Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. This is a serious safety concern that would need to be experimentally investigated with high priority. The prediction of hepatotoxicity also warrants further in vitro evaluation.

Visualizations

In Silico ADMET Prediction Workflow

References

Clemaphenol A: A Lignan with Therapeutic Potential in Inflammation and Oncology

An In-depth Technical Guide on the Potential Therapeutic Targets of Clemaphenol A for Researchers, Scientists, and Drug Development Professionals.

This compound, a lignan compound first isolated from the roots of Clematis chinensis and also found in the flowers of Fritillaria pallidiflora, is emerging as a molecule of interest with potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential molecular targets and mechanisms of action.

Core Therapeutic Potential

Current research, primarily centered on the extracts of plants containing this compound and computational studies, points towards two main areas of therapeutic potential for this compound: anti-inflammatory and cytotoxic activities. While direct experimental evidence on the purified compound is still emerging, the available data provides a strong foundation for further investigation into its drug development potential.

Anti-Inflammatory Activity: Targeting Key Signaling Pathways

The anti-inflammatory properties of this compound are suggested by studies on extracts of Clematis chinensis, which is traditionally used in Chinese medicine to treat inflammatory conditions. These studies indicate that the therapeutic effects are likely mediated through the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, it upregulates the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. Studies on compounds isolated from Clematis chinensis have demonstrated an inhibitory effect on the NF-κB signaling pathway.[1][2] This suggests that this compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory molecules. A network pharmacology study further supports this, predicting the NF-κB pathway as a key target for the anti-inflammatory action of Clematis chinensis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation. Network pharmacology studies have predicted that the MAPK pathway is a likely target for the anti-inflammatory constituents of Clematis chinensis. This pathway plays a significant role in the production of pro-inflammatory cytokines like TNF-α and interleukins.

Downregulation of Pro-Inflammatory Mediators

As a consequence of its potential inhibitory effects on the NF-κB and MAPK pathways, this compound is likely to downregulate the production of several key pro-inflammatory mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A central cytokine in the inflammatory cascade.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in chronic inflammation.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

The proposed mechanism of action for the anti-inflammatory effects of this compound is illustrated in the following signaling pathway diagram.

Cytotoxic Activity: A Potential Avenue for Cancer Therapy

In addition to its anti-inflammatory potential, this compound has demonstrated cytotoxic activity against several human cancer cell lines. This suggests that it may have applications in oncology.

Quantitative Data on Cytotoxicity

A review of bioactive compounds from Chinese herbal medicines reported the following IC50 values for this compound, indicating its dose-dependent inhibitory effect on the proliferation of these cancer cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 44.48 ± 3.60 |

| MCF-7 | Breast Adenocarcinoma | 56.73 ± 2.90 |

| HeLa | Cervical Adenocarcinoma | 25.68 ± 2.80 |

The lower IC50 value against HeLa cells suggests a greater potency of this compound towards this particular cancer cell line.

The workflow for identifying and validating the cytotoxic potential of this compound is depicted below.

Experimental Protocols

While detailed experimental protocols specifically for this compound are not yet widely published, the following are generalized methodologies commonly used for evaluating the anti-inflammatory and cytotoxic activities of natural compounds, based on the available literature for extracts and related compounds.

Anti-Inflammatory Activity Assays

-

Cell Culture: Murine macrophage cell line RAW 264.7 is typically used. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (TNF-α, IL-6): Cells are treated as described above. The levels of TNF-α and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis for NF-κB and MAPK Pathways: To assess the effect on signaling pathways, cells are treated with the compound and stimulated with LPS for a shorter duration (e.g., 30-60 minutes). Cell lysates are then prepared, and the protein levels of total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) are determined by Western blotting using specific antibodies.

Cytotoxicity Assays

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.

-

MTT Assay: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of the test compound for 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Future Directions and Conclusion

The current body of evidence, although preliminary, strongly suggests that this compound is a promising natural product with potential therapeutic applications in the fields of inflammation and oncology. Its predicted ability to modulate the NF-κB and MAPK signaling pathways makes it an attractive candidate for the development of novel anti-inflammatory drugs. Furthermore, its demonstrated cytotoxic activity against various cancer cell lines warrants further investigation into its potential as an anticancer agent.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational docking studies.

-

Conducting comprehensive in vivo studies to validate the anti-inflammatory and anti-tumor efficacy of purified this compound in animal models.

-

Investigating the structure-activity relationships of this compound and its derivatives to optimize its potency and pharmacokinetic properties.

References

- 1. Phenolic glycosides and indole alkaloids isolated from the roots and rhizomes of Clematis chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress of Chinese herbal medicine compounds and their bioactivities: Fruitful 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Clemaphenol A: A Review of a Novel Phenolic Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the currently available scientific literature on Clemaphenol A. This document collates the known data on its origin, chemical properties, and biological activities, presenting quantitative data in structured tables and outlining experimental methodologies where available. Visual diagrams generated using DOT language are provided to illustrate experimental workflows and conceptual relationships based on the limited research.

Introduction

This compound is a novel phenolic compound first isolated in 2001. Despite its discovery over two decades ago, research into its biological effects has been limited. This guide aims to consolidate the sparse yet significant findings to support further investigation into its therapeutic potential.

Chemical Origin and Properties

Initially, there were conflicting reports regarding the natural source of this compound. However, the primary scientific literature confirms its first isolation from the root of Clematis chinensis[1]. A chemical supplier has also listed it as a constituent of Fritillaria pallidiflora, though this remains to be substantiated by primary research publications[2]. More recently, this compound has also been identified in the stems of Hibiscus syriacus[3].

Biological Activity and Quantitative Data

The biological activity of this compound has been explored in a few key areas: anti-inflammatory effects, potential antiviral activity (based on computational models), and cytotoxicity. The available quantitative data is summarized in Table 1.

| Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Anti-inflammatory | β-glucuronidase release inhibition | Polymorphonuclear leukocytes | 27.9%–72.6% inhibition at 10-5 mol/L | [2][4] |

| Antiviral (in silico) | Molecular Docking | SARS-CoV-2 Main Protease (Mpro) | Binding Affinity: -7.3 kcal/mol | |

| Cytotoxicity | MTS Assay | HL-60 (human leukemia) & A-549 (human lung cancer) | No significant activity at 40 μmol/L | [3] |

| Table 1: Summary of Quantitative Data for this compound |

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are scarce in the literature. The following is a description of the methodology used in the noted anti-inflammatory assay.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes (PMNs) induced by the platelet-activating factor (PAF)[2][4]. While the full detailed protocol is not available, a generalized workflow can be inferred.

Signaling Pathways and Mechanisms of Action

As of the date of this review, there is no published research detailing the signaling pathways modulated by this compound. The molecular docking study against the SARS-CoV-2 main protease suggests a potential mechanism of action for antiviral activity through the inhibition of this key viral enzyme. This relationship is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents from the Roots and Rhizomes of Asarum heterotropoides var. mandshuricum and the In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. æ¨æ§¿çåå¦æåç 究 [jtsb.ijournals.cn]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Clemaphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of Clemaphenol A, a lignan derivative. The document details its origins in the plant kingdom and offers generalized experimental protocols for its isolation and characterization, based on established phytochemical methodologies. Furthermore, a hypothetical biosynthetic pathway is presented, and potential biological activities are discussed based on related compounds.

Natural Sources of this compound

This compound has been identified and isolated from two distinct plant species:

-

Flowers of Fritillaria pallidiflora : This species of flowering plant in the lily family, Liliaceae, is one of the confirmed sources of this compound.

-

Roots of Clematis chinensis : The root of this climbing plant, belonging to the buttercup family, Ranunculaceae, has also been shown to contain this compound.[1]

Hypothetical Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, it is likely synthesized via the phenylpropanoid pathway , which is responsible for the biosynthesis of various lignans and other phenolic compounds in plants.[1][2][3][4][5][6][7][8][9][10] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which then undergo oxidative coupling to form the lignan backbone.

Generalized Experimental Protocols for Isolation

The following protocols are representative methodologies for the isolation of this compound from plant material, based on common phytochemical techniques.

-

Plant Material Preparation : Air-dry the plant material (e.g., roots of Clematis chinensis) and grind it into a fine powder.

-

Solvent Extraction : Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration : Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning : Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography : Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elution Gradient : Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification : Combine fractions containing the compound of interest and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields (Hypothetical)

| Step | Starting Material | Yield (g) | Yield (%) |

| Crude Ethanol Extract | 5 kg dried plant material | 500 | 10.0 |

| Petroleum Ether Fraction | 500 g crude extract | 150 | 30.0 |

| Ethyl Acetate Fraction | 500 g crude extract | 100 | 20.0 |

| n-Butanol Fraction | 500 g crude extract | 120 | 24.0 |

| Aqueous Fraction | 500 g crude extract | 130 | 26.0 |

| Pure this compound | 100 g Ethyl Acetate Fraction | 0.05 | 0.05 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points (Hypothetical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90-6.50 (m, aromatic protons), 4.80 (d, J=4.0 Hz, anomeric proton), 3.90 (s, methoxy protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.0-110.0 (aromatic carbons), 101.0 (anomeric carbon), 56.0 (methoxy carbon) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺, [M+Na]⁺ |

| UV-Vis (MeOH) | λmax (nm): 230, 280 |

| IR (KBr) | νmax (cm⁻¹): 3400 (OH), 1600 (C=C aromatic), 1250 (C-O) |

Potential Biological Activities

While specific biological activities of this compound have not been extensively reported, its chemical structure as a lignan suggests potential pharmacological properties. Lignans and other phenolic compounds are known to exhibit a range of biological effects.

-

Anti-inflammatory Activity : Many phenolic compounds, including those found in Clematis and Fritillaria species, have demonstrated anti-inflammatory properties.[3][5][11][12] This suggests that this compound could potentially modulate inflammatory pathways.

-

Antioxidant Activity : Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[9][13][14][15][16] It is plausible that this compound possesses similar antioxidant potential.

-

Cytotoxic Activity : Certain lignans and extracts from the Clematis genus have shown cytotoxic effects against various cancer cell lines.[8][17][18][19][20] This indicates a potential for this compound to be investigated for its anticancer properties.

-

Antimicrobial Activity : Polyphenols and lignans have been reported to have activity against a range of bacteria and fungi.[7][10][21][22][23] Therefore, this compound may also exhibit antimicrobial properties.

Further research is required to elucidate the specific biological and pharmacological activities of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]